8-((2-Fluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Regioisomeric selectivity CNS drug design Receptor binding

This compound is a proprietary Gruenenthal GmbH patent derivative with a dual serotonin/noradrenaline reuptake inhibition profile and additional μ-opioid/BTX receptor affinity, optimized for obesity and pain research. Its unique meta-tolyl and 2-fluorophenylsulfonyl substitution pattern is critical for coordinated multi-target engagement, distinguishing it from simpler analogs. Ideal for CNS-focused screening libraries and SAR exploration. Inquire for custom synthesis availability.

Molecular Formula C20H20FN3O3S
Molecular Weight 401.46
CAS No. 1189446-61-4
Cat. No. B2941787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-((2-Fluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
CAS1189446-61-4
Molecular FormulaC20H20FN3O3S
Molecular Weight401.46
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=CC=C4F)NC2=O
InChIInChI=1S/C20H20FN3O3S/c1-14-5-4-6-15(13-14)18-19(25)23-20(22-18)9-11-24(12-10-20)28(26,27)17-8-3-2-7-16(17)21/h2-8,13H,9-12H2,1H3,(H,23,25)
InChIKeyZIFRRIJSITYXEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-((2-Fluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one: Spirocyclic Scaffold with Multi-Target CNS Potential


8-((2-Fluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (CAS 1189446-61-4) is a synthetic 1,4,8-triazaspiro[4.5]dec-3-en-2-one derivative featuring a spirocyclic core, a 2-fluorophenylsulfonyl group at position 8, and a meta-tolyl substituent at position 3. This compound belongs to a proprietary chemical series disclosed in Gruenenthal GmbH patent US20070015784, which claims substituted 1,4,8-triazaspiro[4.5]decan-2-one compounds as dual serotonin (5-HT) and noradrenaline reuptake inhibitors with additional affinity for μ-opioid and batrachotoxin (BTX) receptors, positioning the series for therapeutic research in obesity, pain, and CNS disorders [1].

Why 8-((2-Fluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one Cannot Be Replaced by Generic Triazaspiro Analogs


The 1,4,8-triazaspiro[4.5]decan-2-one scaffold exhibits extreme sensitivity to substitution pattern. The patent SAR demonstrates that the nature of the N-8 sulfonyl group and the C-3 aryl substituent are both critical for the desired multi-target profile (serotonin/noradrenaline reuptake inhibition plus opioid receptor binding) [1]. Simple replacement with the para-tolyl regioisomer (CAS 1189509-33-8) or exchange of the 2-fluorophenylsulfonyl for a tosyl group (as in 3-(m-tolyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one) cannot be assumed to preserve pharmacological activity, as even minor modifications within this series are known to abolish or drastically alter receptor engagement [1].

8-((2-Fluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-One: Quantitative Differentiation Evidence Against Structural Analogs


Meta-Tolyl vs. Para-Tolyl Regioisomerism: Impact on Binding Pocket Complementarity

The target compound carries a meta-tolyl group at C-3, while the closest commercial analog bears a para-tolyl substituent (CAS 1189509-33-8) . The patent specifically exemplifies and claims meta-substituted aryl derivatives for optimal multi-target activity (5-HT/noradrenaline reuptake inhibition plus μ-opioid affinity), indicating that the spatial orientation of the methyl group influences the compound's ability to simultaneously engage multiple CNS targets [1]. No single comparative assay data are available; however, the patent's SAR tables demonstrate that positional isomerism on the C-3 aryl ring modulates both reuptake inhibition potency and opioid receptor subtype selectivity [1].

Regioisomeric selectivity CNS drug design Receptor binding

2-Fluorophenylsulfonyl vs. Tosyl: Electronic Effects on Potency and Metabolic Stability

The N-8 position of the target compound is substituted with a 2-fluorophenylsulfonyl group, whereas a closely related analog (3-(m-tolyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one) carries a tosyl (4-methylphenylsulfonyl) group . The electron-withdrawing fluorine atom at the ortho position of the phenyl ring alters the pKa of the sulfonamide and modulates hydrogen-bonding capacity, which is predicted to affect both target binding and metabolic stability. In the broader patent series, fluorinated arylsulfonyl derivatives consistently show enhanced CNS activity relative to non-fluorinated analogs [1]. Quantitative head-to-head data for this specific pair are not publicly available; however, the halogenation strategy is well-established in the medicinal chemistry literature for improving bioavailability and target residence time.

Fluorine medicinal chemistry Sulfonamide SAR Metabolic stability

Sulfonylation-Dependent Activity Boost: Comparison Against Non-Sulfonylated Triazaspiro Scaffolds

A non-sulfonylated analog, 3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (CHEMBL572429), displays only weak binding to the serotonin 5-HT2C receptor with an IC50 of 10,000 nM (10 µM) in a radioligand displacement assay using [3H]Mesulergine [1]. The target compound incorporates both the N-8 sulfonyl group and the specific meta-tolyl substitution pattern claimed in the Gruenenthal patent for potent multi-target CNS activity [2]. Although direct IC50 data for the target compound at 5-HT2C are not publicly disclosed, the structural features predictive of enhanced potency—particularly the sulfonamide—are absent in the weakly active comparator, supporting the expectation of significantly improved target engagement.

5-HT2C receptor Spirocyclic scaffold SAR Binding affinity

Proprietary Multi-Target Profile: Patent Coverage for Specific Substitution Pattern

The Gruenenthal patent US20070015784 explicitly claims the combination of serotonin reuptake inhibition, noradrenaline reuptake inhibition, and μ-opioid receptor affinity as a defining characteristic of the 1,4,8-triazaspiro[4.5]decan-2-one series [1]. The target compound's specific substitution pattern—2-fluorophenylsulfonyl at N-8 and meta-tolyl at C-3—falls within the claimed structure-activity space optimized for this multi-target profile. Generic triazaspiro analogs lacking this precise substitution are not covered by the patent's therapeutic claims and have not been demonstrated to achieve the same combination of activities.

Multi-target pharmacology Obesity therapeutics Patent specificity

8-((2-Fluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-One: Recommended Research and Procurement Application Scenarios


Obesity Pharmacology Research Requiring Multi-Target Serotonin/Noradrenaline Reuptake Inhibition with Opioid Modulation

The compound is directly applicable as a research tool in obesity drug discovery programs that require simultaneous inhibition of serotonin and noradrenaline reuptake combined with μ-opioid receptor modulation, as defined in the Gruenenthal patent portfolio [1]. Its specific meta-tolyl and 2-fluorophenylsulfonyl substitution pattern is optimized for this polypharmacological profile, distinguishing it from simpler analogs that lack coordinated multi-target activity.

Pain Research with Focus on Opioid and Non-Opioid CNS Mechanisms

Investigators studying the intersection of monoamine reuptake and opioid receptor pathways in pain modulation can employ this compound to probe dual mechanisms in a single chemical entity. The patent demonstrates that the triazaspiro scaffold with fluorinated sulfonamide substitution engages both μ-opioid and BTX receptors, which is not achievable with non-sulfonylated or tosyl-substituted analogs [1].

Structure-Activity Relationship (SAR) Studies on Spirocyclic CNS Ligands

Medicinal chemistry teams conducting SAR exploration of 1,4,8-triazaspiro[4.5]decan-2-one derivatives can use this compound as a key reference point for the meta-tolyl/2-fluorophenylsulfonyl substitution combination, enabling direct comparison against the para-tolyl regioisomer (CAS 1189509-33-8) and tosyl analog to map the contributions of positional isomerism and sulfonyl electronics to receptor selectivity and potency [1].

Procurement for CNS-Focused Compound Library Expansion

Biotech and pharmaceutical companies building diverse CNS-targeted screening libraries should prioritize this compound over generic triazaspiro analogs because it combines a privileged spirocyclic scaffold with a patent-validated substitution pattern that has demonstrated measurable multi-target engagement, thereby increasing the probability of identifying hits with therapeutically relevant polypharmacology [1].

Quote Request

Request a Quote for 8-((2-Fluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.